molecular formula C14H19NO B1274483 1-Benzyl-2,2-dimethylpiperidin-4-one CAS No. 117623-46-8

1-Benzyl-2,2-dimethylpiperidin-4-one

Cat. No. B1274483
M. Wt: 217.31 g/mol
InChI Key: QXCCSKIRCJMSMM-UHFFFAOYSA-N
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Description

1-Benzyl-2,2-dimethylpiperidin-4-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically interesting compounds. It is characterized by a piperidine backbone, which is a common motif in many bioactive molecules, and the presence of a benzyl group that can be further modified to create a diverse array of derivatives with potential therapeutic applications.

Synthesis Analysis

The synthesis of 1-benzyl-2,2-dimethylpiperidin-4-one derivatives has been explored in several studies. For instance, the first synthesis of 1-benzyl-4-(chloromethyl)piperidine, a related compound, is described as a precursor for potential pharmaceuticals . Another study reports the synthesis of various 2,6-diarylpiperidin-4-one O-benzyloximes, which are synthesized by condensation reactions and characterized by spectral studies . Additionally, N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones have been synthesized with high yields and their stereochemistry investigated using NMR and XRD techniques .

Molecular Structure Analysis

The molecular structure of 1-benzyl-2,2-dimethylpiperidin-4-one derivatives has been extensively studied using NMR spectroscopy and X-ray crystallography. These studies have revealed that the compounds typically adopt a chair conformation with equatorial orientation of substituents, which is a stable conformation for piperidine rings . The stereochemistry of these compounds is crucial as it can significantly influence their biological activity.

Chemical Reactions Analysis

The reactivity of 1-benzyl-2,2-dimethylpiperidin-4-one derivatives has been explored in the context of synthesizing compounds with antimicrobial properties. For example, novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial and fungal strains . The reactivity of these compounds with different reagents allows for the introduction of various functional groups, which can modulate their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-2,2-dimethylpiperidin-4-one derivatives are influenced by their molecular structure. The NMR spectral studies provide insights into the chemical shifts and coupling constants, which are indicative of the compounds' conformation and the electronic environment of the atoms . These properties are important for understanding the behavior of these compounds in biological systems and can guide the design of new derivatives with improved pharmacological profiles.

Scientific Research Applications

The synthesis of piperidine-containing compounds represents one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

“1-Benzyl-2,2-dimethylpiperidin-4-one” is a type of piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The synthesis of piperidine-containing compounds represents one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-benzyl-2,2-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCCSKIRCJMSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCN1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399000
Record name 1-benzyl-2,2-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2,2-dimethylpiperidin-4-one

CAS RN

117623-46-8
Record name 1-benzyl-2,2-dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hoffelner, W Seebacher, U Hassan, A Leitner… - Tetrahedron, 2021 - Elsevier
We describe a new reduction process for the efficient preparation of various, especially 2-substituted, piperidin-4-ones which are not accessible by other reaction pathways until now. …
Number of citations: 1 www.sciencedirect.com

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